Fluoroacetic anhydride
Description
Historical Context and Evolution of Research in Fluoroacetic Acid Derivatives
The study of fluoroacetic acid and its derivatives is a subset of the broader field of organofluorine chemistry, which traces its origins to the 19th century. One of the earliest reports of an organofluorine compound was the synthesis of fluoromethane (B1203902) in 1835 by Dumas and Péligot. lookchem.com A significant advancement came in 1862 when Alexander Borodin developed a halogen exchange method, synthesizing benzoyl fluoride (B91410) from benzoyl chloride. lookchem.com The isolation of the highly reactive elemental fluorine by Henri Moissan in 1886 was a landmark achievement that opened the door for more extensive investigations into fluorine chemistry.
Research into fluoroacetic acid itself gained momentum with the discovery of its natural occurrence as a toxic component in various plants. youtube.com This discovery spurred investigations into its biochemical effects and potential applications, including its use in the development of rodenticides like sodium fluoroacetate (B1212596). youtube.com
The synthesis of derivatives such as fluoroacetic anhydride (B1165640) is a logical progression in the exploration of organofluorine compounds. The development of various synthetic methods for anhydrides, including the use of dehydrating agents or the reaction of acyl halides with salts of carboxylic acids, provided the foundational chemistry for preparing compounds like fluoroacetic anhydride. The evolution of research has focused on harnessing the unique reactivity imparted by the fluorine atom for applications in creating pharmaceuticals, agrochemicals, and advanced materials. lookchem.com
Positioning of this compound within Organofluorine Chemistry
This compound holds a specific and important position within the vast field of organofluorine chemistry. This area of chemistry investigates organic compounds containing the carbon-fluorine bond, which is the strongest single bond in organic chemistry. cymitquimica.com This bond strength and the unique properties of fluorine significantly alter the physical and chemical characteristics of molecules.
This compound is primarily recognized as an acylating agent . In this role, it is used to introduce the fluoroacetyl group (-COCH₂F) into substrates. This process is valuable for several reasons:
Modification of Biological Activity: In medicinal chemistry, the introduction of a fluoroacetyl group can alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Enhanced Reactivity: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the anhydride's carbonyl carbons, making it a more potent acylating agent than acetic anhydride. cymitquimica.com
Synthesis of Intermediates: It is a key building block in synthesizing more complex fluorinated molecules for agrochemical and pharmaceutical research. lookchem.com
Compared to its perfluorinated analog, trithis compound (TFAA), this compound offers a different level of reactivity and introduces a monofluorinated moiety, which can be desirable for fine-tuning molecular properties without the more drastic changes associated with a trifluoromethyl group. While TFAA is more volatile and reactive, this compound provides a valuable alternative for specific synthetic strategies. restek.com Its role as a reagent in producing fluoroacetic acid derivatives and as a research chemical for creating novel compounds solidifies its place in the toolkit of synthetic organofluorine chemists. lookchem.com
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 407-33-0 | lookchem.com |
| Molecular Formula | C₄H₄F₂O₃ | lookchem.com |
| Molecular Weight | 138.07 g/mol | biosynth.com |
| Boiling Point | 129.7 °C at 760 mmHg | lookchem.combiosynth.com |
| Density | 1.301 g/cm³ | lookchem.combiosynth.com |
| Flash Point | 32.2 °C | lookchem.combiosynth.com |
| IUPAC Name | (2-fluoroacetyl) 2-fluoroacetate |
Research Findings on this compound Reactions
| Reaction Type | Description | Research Details | Source(s) |
| Acylation | Acts as an acylating agent to introduce the fluoroacetyl group onto nucleophiles like alcohols and amines. | The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly reactive for nucleophilic acyl substitution. This is a primary application in organic synthesis. | cymitquimica.com |
| Hydrolysis | Reacts with water to break down into its parent carboxylic acid. | In the presence of water, the anhydride bond is cleaved, yielding two molecules of fluoroacetic acid. | |
| Dakin-West Reaction | Used in the Dakin-West reaction to synthesize specific types of ketones. | Has been employed to synthesize peptidyl mono-fluoromethyl ketones (FMKs), which are investigated for their roles in protease inhibition studies. | |
| Reduction | Can be converted into less oxidized forms through reduction reactions. | Specific reduction reactions can target the anhydride functional group to yield other fluorinated compounds. | |
| Oxidation | Can be oxidized to produce fluoroacetic acid. | This reaction represents the conversion of the anhydride back to its corresponding carboxylic acid. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluoroacetyl) 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYGDXCCNXESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961100 | |
| Record name | Fluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-33-0 | |
| Record name | Acetic acid, 2-fluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fluoroacetic Anhydride
Strategies for the Preparation of Symmetrical Fluoro-Substituted Anhydrides
The synthesis of symmetrical fluoro-substituted anhydrides, such as fluoroacetic anhydride (B1165640), involves specialized chemical strategies designed to handle the high reactivity and specific properties of fluorinated compounds. These methods often aim to overcome thermodynamic limitations and improve reaction yields through integrated reaction and separation techniques.
Reactive distillation is a powerful technique that combines chemical reaction and distillation in a single apparatus. This method is particularly advantageous for equilibrium-limited reactions, as the continuous removal of products shifts the equilibrium forward, driving the reaction toward completion.
One investigated approach involves the reactive distillation of a fluoroacetic acid with another carboxylic anhydride, such as acetic anhydride. udel.eduudel.edu While the direct combination of trifluoroacetic acid and acetic acid to form the corresponding anhydride is thermodynamically unfavorable, using acetic anhydride as a reactant presents a viable pathway. udel.edu The proposed mechanism proceeds in two steps: an initial, rapid formation of a stable asymmetric anhydride, followed by a less favorable second step that yields the symmetric fluoroacetic anhydride. udel.edu Reactive distillation is employed to continuously remove the desired this compound product, which is typically the lowest-boiling component, thereby driving the second, unfavorable reaction forward. udel.edu
A study on the synthesis of trithis compound (TFAA) via reactive distillation of trifluoroacetic acid (TFA) and acetic anhydride demonstrated the feasibility of this method. udel.eduudel.educhemicalbook.com Although this specific study reported a modest conversion, it established a proof of concept for producing fluoro-substituted anhydrides without the use of more hazardous reagents like phosphorus pentoxide. udel.educhemicalbook.com
Reactive Distillation of Trifluoroacetic Acid and Acetic Anhydride
Experimental results for the synthesis of Trithis compound (TFAA) using a batch reactive distillation process.
| Reactants | Stoichiometric Ratio (TFA:Acetic Anhydride) | Product | Product Purity | Conversion of TFA | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA), Acetic Anhydride | 2:1 | Trithis compound (TFAA) | 94% | 9.0% | udel.educhemicalbook.com |
The primary byproduct of this reaction is acetic acid, which is more easily managed compared to the byproducts of traditional dehydration methods. udel.edu However, challenges such as low conversion rates and complexities in scale-up, potentially due to azeotrope formation, indicate that further investigation is required for this process to be viable for large-scale production. udel.eduudel.edu
A highly effective strategy for producing symmetrical fluoroacetic anhydrides involves the formation and subsequent transformation of a mixed, or unsymmetrical, anhydride intermediate. google.comgoogle.comgoogle.com This process leverages the unique boiling points of the fluorinated compounds to facilitate separation. A key example is the production of trithis compound (TFAA) and acetic anhydride from ketene (B1206846) and trifluoroacetic acid (TFA). google.comgoogle.com
The first step is the reaction of ketene with a fluoroacetic acid to produce a mixed anhydride. google.comgoogle.com For instance, ketene and TFA react to form acetyl trifluoroacetate (B77799) (Ac-TFA). google.com This reaction can be carried out at temperatures ranging from -20 to 40 °C. google.com
Formation of Mixed Anhydride Acetyl Trifluoroacetate (Ac-TFA)
Typical reaction conditions for the synthesis of the mixed anhydride intermediate from ketene and trifluoroacetic acid (TFA).
| Reactant 1 | Reactant 2 | Product | Temperature Range | Molar Ratio (TFA:Ketene) | Reference |
|---|---|---|---|---|---|
| Ketene | Trifluoroacetic Acid (TFA) | Acetyl Trifluoroacetate (Ac-TFA) | -20 to 40 °C | 10:1 to 0.9:1 | google.com |
This mixed anhydride is often sensitive to heat and can readily revert to its symmetrical counterparts if distillation is attempted at higher temperatures. google.com Therefore, its formation is typically followed immediately by the next step without high-temperature purification.
The core of this synthetic strategy is the disproportionation of the mixed anhydride intermediate. google.comtcichemicals.com Disproportionation is a chemical reaction where a single compound is converted into two or more dissimilar products. wikipedia.orgbyjus.com In this context, the mixed anhydride, such as Ac-TFA, undergoes disproportionation to yield two different symmetrical anhydrides: trithis compound (TFAA) and acetic anhydride (Ac₂O). google.comgoogle.com
This transformation is efficiently carried out using reactive distillation. google.comgoogle.com The mixed anhydride is subjected to conditions that promote its disproportionation within a distillation column. Due to the significant difference in boiling points—fluoroacetic anhydrides are typically much more volatile than their non-fluorinated counterparts—the symmetrical this compound can be continuously removed as a low-boiling vapor product from the top of the column. google.comgoogle.comgoogle.com Simultaneously, the higher-boiling symmetrical anhydride (e.g., acetic anhydride) is removed as a liquid product from the bottom of the column. google.comgoogle.com This continuous separation of products is crucial as it prevents the re-establishment of equilibrium and drives the disproportionation reaction to completion. core.ac.uk
Disproportionation of Mixed Anhydride via Reactive Distillation
This table illustrates the process of separating a mixed anhydride into two symmetrical anhydrides based on their boiling points within a reactive distillation column.
| Input to Distillation Column | Process | Low-Boiling Product (Vapor) | High-Boiling Product (Liquid) | Reference |
|---|---|---|---|---|
| Mixed Anhydride (e.g., Acetyl Trifluoroacetate) | Disproportionation | Symmetrical this compound (e.g., TFAA) | Second Symmetrical Anhydride (e.g., Acetic Anhydride) | google.comgoogle.comgoogle.com |
Synthesis from Mixed or Unsymmetrical Fluoroacetic Acid Anhydride Intermediates
Exploration of Novel Synthetic Pathways
Research into the synthesis of this compound continues to seek more efficient, safer, and scalable methods, moving away from classical but hazardous reagents like phosphorus pentoxide. udel.edugoogle.comwikipedia.org
The development of continuous production methods is a key goal for the industrial-scale synthesis of this compound. Continuous processes offer significant advantages over batch methods, including improved consistency, higher throughput, and enhanced safety.
The process involving the formation and subsequent disproportionation of a mixed anhydride within a reactive distillation column is inherently suited for continuous operation. google.com In a preferred embodiment of this method, the reactants (e.g., ketene and trifluoroacetic acid) are continuously fed into the middle section of a reactive distillation column. google.com Within the column, two reactions occur simultaneously: the formation of the mixed anhydride and its immediate disproportionation into the two symmetrical anhydrides. google.com
The volatile this compound is continuously removed from the top of the column, while the less volatile symmetrical anhydride is collected at the bottom. google.comgoogle.com This integrated approach, which combines synthesis and separation into a single unit operation, represents an efficient and scalable continuous process for producing commercial quantities of this compound. google.com
Spectroscopic and Structural Elucidation of Fluoroacetic Anhydride
Advanced Spectroscopic Techniques for Characterization
The definitive characterization of fluoroacetic anhydride's molecular structure, bonding, and conformational preferences requires the application of sophisticated spectroscopic methods. These techniques probe the electronic and nuclear frameworks of the molecule, providing detailed insights into its gas-phase structure and vibrational modes.
Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. While specific, detailed photoelectron spectra for isolated fluoroacetic anhydride (B1165640) are not extensively documented in readily available literature, the technique is fundamental for understanding halogen-substituted anhydrides. Such an analysis would reveal the ionization energies corresponding to the removal of electrons from various molecular orbitals, particularly the non-bonding oxygen lone pairs and orbitals involved in the C=O and C-F bonds. This data provides a direct measure of orbital energies and is crucial for benchmarking quantum chemical calculations.
In related studies of self-assembled monolayers, X-ray Photoelectron Spectroscopy (XPS), a surface-sensitive variant of PES, has been used to characterize surfaces after reactions involving anhydrides, confirming the presence or absence of specific elements like fluorine on the surface. utexas.edu
Microwave spectroscopy provides unparalleled precision in determining the geometry of molecules in the gas phase. It measures the absorption of microwave radiation corresponding to transitions between rotational energy levels. From the resulting rotational spectrum, highly accurate rotational constants can be extracted. These constants are inversely related to the molecule's moments of inertia, which are a direct function of its mass distribution and, therefore, its precise three-dimensional structure, including bond lengths and angles.
Although a dedicated microwave spectroscopy study for this compound was not found in the searched literature, analysis of the related molecule, fluoroketene, which can be generated through the pyrolysis of this compound, has been performed. thieme-connect.de For this compound itself, such a study would be critical for distinguishing between potential conformational isomers. Like other carboxylic anhydrides, it is expected to exist in various conformations defined by the twisting of the two acyl groups around the central C-O-C bridge. Microwave spectroscopy could definitively identify the most stable conformer(s) present in the gas phase and quantify their relative energies. For instance, studies on the related fluoroacetic acid have successfully identified and characterized its different conformers using this technique. rsc.orgrsc.org
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a cornerstone technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum would be dominated by characteristic absorption bands that confirm its structure.
While a fully assigned spectrum for this compound is not detailed in the available search results, the expected vibrational frequencies can be predicted based on established group frequencies. The most prominent features would be the symmetric and asymmetric stretching vibrations of the C=O groups within the anhydride moiety. These typically appear as a pair of strong bands in the region of 1750-1850 cm⁻¹. The presence of the electronegative fluorine atom would likely shift these frequencies compared to acetic anhydride. Other significant absorptions would include the stretching vibration of the C-O-C bridge and the characteristic C-F bond stretch, typically found in the 1000-1400 cm⁻¹ region.
Structural Determinants and Isomeric Forms
The three-dimensional structure of this compound is determined by its bond lengths, bond angles, and the dihedral angles that describe the orientation of the two fluoroacetyl groups relative to each other. Based on studies of analogous molecules like formic anhydride and acetic anhydride, this compound is not expected to be perfectly planar. researchgate.net
It is highly probable that the compound exists as a mixture of conformational isomers in the gas phase. The most stable conformers are likely non-planar, arising from rotation around the C-O single bonds of the central anhydride bridge. These would include cis forms (where the C=O groups point in roughly the same direction) and trans forms (where they point in opposite directions), which are further distinguished by the specific twist out of the C-O-C plane. The exact geometry and energy difference between these conformers would be precisely determined by microwave spectroscopy, supported by computational chemistry calculations. The rotational study of fluoroacetic acid has shown that fluorine substitution can have a significant impact on conformational stability, a principle that would extend to the anhydride. rsc.org
Table of Compounds Mentioned
Computational and Theoretical Investigations of Fluoroacetic Anhydride
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For fluoroacetic anhydride (B1165640), such studies would provide a foundational understanding of its stability and reactivity.
Ab-Initio and Density Functional Theory (DFT) Calculations for Fluoroacetic Anhydride
Ab-initio and Density Functional Theory (DFT) are powerful computational tools for predicting molecular properties. Ab-initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its properties.
Table 1: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 138.07 g/mol | PubChem |
| XLogP3-AA | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 138.01285031 Da | PubChem |
| Monoisotopic Mass | 138.01285031 Da | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 109 | PubChem |
This data is based on computational predictions. nih.gov
The electronic structure of this compound would be significantly shaped by the inductive effect of the fluorine atoms. This would lead to a notable polarization of the C-F and C=O bonds, rendering the carbonyl carbons highly electrophilic.
Conformational Landscapes and Rotational Barriers
The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements known as conformations. The molecule's conformational landscape describes the potential energy surface as a function of these rotational degrees of freedom.
The key rotational barriers in this compound would be associated with the rotation around the C-C and C-O bonds. Computational studies on similar molecules, such as acrylic and methacrylic acids, have utilized DFT calculations to map these potential energy curves and identify the most stable conformers. For this compound, it is anticipated that multiple conformers exist, with their relative stabilities dictated by a balance of steric and electronic effects. The rotational barriers between these conformers determine the flexibility of the molecule. For instance, studies on N-benzhydrylformamides have shown that significant rotational barriers can lead to the coexistence of multiple conformers at room temperature. researchgate.net
Reactivity Prediction and Mechanistic Insights
Theoretical calculations are pivotal in understanding and predicting the chemical reactivity of molecules and the mechanisms of their reactions.
Theoretical Analysis of Electrophilic Character and Nucleophilic Attack Sites
The primary site of reactivity in this compound is expected to be the carbonyl carbons. The strong electron-withdrawing effect of the adjacent fluoroacetyl group enhances the electrophilic character of these carbons, making them susceptible to nucleophilic attack. This is a general feature of acid anhydrides, and the presence of fluorine atoms is known to significantly increase this reactivity compared to non-fluorinated analogues like acetic anhydride.
Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and identify the most electrophilic sites. For this compound, the carbonyl carbons would exhibit a significant positive partial charge, making them the primary targets for nucleophiles. The oxygen atoms of the carbonyl groups, with their lone pairs of electrons, would be the primary sites for electrophilic attack or protonation.
Reaction Pathway Analysis of Fluoroacetylation Mechanisms
This compound can be used to introduce the fluoroacetyl group into other molecules, a process known as fluoroacetylation. Computational methods can be employed to model the reaction pathways of these transformations.
The general mechanism for the reaction of an acid anhydride with a nucleophile involves a nucleophilic addition-elimination sequence. The nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a fluoroacetate (B1212596) anion as a leaving group and forming the fluoroacetylated product.
Theoretical reaction pathway analysis would involve locating the transition states for these steps and calculating the activation energies. This would provide a quantitative measure of the reaction rate and offer insights into the factors that influence it. While specific studies on fluoroacetylation with this compound are scarce, the principles are well-established from studies of similar acylation reactions.
Reactivity and Reaction Mechanisms Involving Fluoroacetic Anhydride
Fundamental Reaction Pathways as an Electrophile
As an electrophile, fluoroacetic anhydride (B1165640) participates in reactions where it accepts a pair of electrons to form a new covalent bond. The primary pathway for this is through nucleophilic acyl substitution, driven by the electron-withdrawing effect of the fluorine atom, which enhances the partial positive charge on the adjacent carbonyl carbons.
The cornerstone of fluoroacetic anhydride's reactivity is the nucleophilic acyl substitution mechanism. masterorganicchemistry.comvanderbilt.edu This process is typically a two-step addition-elimination sequence. masterorganicchemistry.comvanderbilt.edusaskoer.ca
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. saskoer.cayoutube.com This leads to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate, where the carbonyl carbon rehybridizes from sp2 to sp3. vanderbilt.eduyoutube.com
Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses. vanderbilt.eduyoutube.com The carbon-oxygen double bond is reformed, and in the process, a leaving group is expelled. masterorganicchemistry.comsaskoer.ca For an anhydride, the leaving group is a carboxylate anion—in this case, the fluoroacetate (B1212596) ion. youtube.com
This pathway is common for reactions with both negatively charged nucleophiles (like alkoxides) and neutral nucleophiles (like water, alcohols, or amines). masterorganicchemistry.comyoutube.com When neutral nucleophiles are used, an additional deprotonation step typically occurs to yield the final neutral product. saskoer.ca
The reactivity of acid anhydrides in nucleophilic acyl substitution is significantly influenced by the substituents on the acyl group. quora.com Comparing this compound to its non-fluorinated and perfluorinated counterparts, acetic anhydride and trithis compound (TFAA), reveals a clear trend in electrophilicity and reactivity. quora.comlibretexts.org
The presence of electronegative fluorine atoms plays a crucial role. Fluorine exerts a strong negative inductive effect (-I effect), withdrawing electron density from the carbonyl carbon. quora.com This withdrawal increases the carbon's electrophilicity, making it more susceptible to nucleophilic attack. vaia.com
Acetic Anhydride (CH₃CO)₂O: This is the least reactive of the three. The methyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbons.
This compound (CH₂FCO)₂O: The single fluorine atom on each acyl group makes the carbonyl carbons more electrophilic than in acetic anhydride. Consequently, it is more reactive.
Trithis compound (CF₃CO)₂O: With three fluorine atoms on each acyl group, the inductive electron withdrawal is maximized. quora.comvaia.com This makes the carbonyl carbons highly electrophilic, rendering TFAA significantly more reactive than both acetic anhydride and this compound. quora.comtaylorandfrancis.com
Acid anhydrides are generally less reactive than their corresponding acyl chlorides but more reactive than esters and amides. vanderbilt.edulibretexts.org The higher reactivity of TFAA, for instance, makes it a powerful reagent in various organic syntheses, including Friedel-Crafts acylations. wikipedia.org
Table 1: Comparison of Anhydride Reactivity
| Compound | Chemical Formula | Key Feature | Relative Reactivity Toward Nucleophiles |
| Acetic Anhydride | (CH₃CO)₂O | Electron-donating methyl groups | Least Reactive |
| This compound | (CH₂FCO)₂O | Single electron-withdrawing fluorine atom | Moderately Reactive |
| Trithis compound | (CF₃CO)₂O | Three electron-withdrawing fluorine atoms | Most Reactive quora.com |
Role as a Fluoroacetylating Agent
A primary application of this compound in organic synthesis is as a fluoroacetylating agent. This involves the transfer of a fluoroacetyl group (CH₂F-C=O) to a nucleophilic substrate.
The transfer of a fluoroacetyl group from this compound follows the nucleophilic acyl substitution pathway previously described. The anhydride serves as a reactive source of an acyl group. libretexts.org
The process unfolds as follows:
A nucleophile, such as an alcohol (R'-OH) or an amine (R'-NH₂), attacks one of the carbonyl carbons of this compound.
A tetrahedral intermediate is formed.
This intermediate collapses, expelling a stable fluoroacetate anion (CH₂FCOO⁻) as the leaving group.
A new bond is formed between the nucleophile and the fluoroacetyl group, resulting in a fluoroacetylated product (e.g., a fluoroacetate ester or a fluoroacetamide).
This reaction provides a convenient method for introducing the fluoroacetyl moiety into various molecules. biosynth.com In a biological context, the related compound fluoroacetate is converted into fluoroacetyl-CoA, which then enters the citric acid cycle, highlighting the significance of the fluoroacetyl group. nih.govquora.comchegg.com
This compound is a key reagent for fluoroacetylation. Anhydrides are frequently employed as acylating agents in the laboratory, often preferred over the more volatile and difficult-to-handle acyl chlorides. libretexts.orgwikipedia.org The reactivity of this compound makes it suitable for acylating a range of nucleophiles, including alcohols and amines. chemicalbook.com
The introduction of fluoroacetyl groups is of interest in medicinal chemistry and materials science. While a vast array of electrophilic fluorinating agents (N-F reagents) have been developed to introduce single fluorine atoms, reagents for introducing entire fluoroalkyl groups, like the fluoroacetyl group, are also crucial. beilstein-journals.org The development of reagents like this compound and other fluoroalkyl carboxylic acid derivatives allows for the direct incorporation of these valuable structural motifs. acs.org For example, metal-catalyzed reactions have been developed that use sulfonium (B1226848) salts as a source for fluoroacetyl carbene transfer, demonstrating alternative strategies to introduce the fluoroacetyl group. nih.gov
Advanced Analytical Methodologies for Fluoroacetic Anhydride
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods coupled with mass spectrometry are indispensable tools for the separation and identification of fluoroacetic anhydride (B1165640) and associated compounds. These techniques offer high sensitivity and selectivity, which are essential for dealing with complex sample matrices and trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Fluoroacetic Anhydride and its Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While this compound is volatile, its high reactivity, particularly its susceptibility to hydrolysis, presents challenges for direct analysis and necessitates meticulous sample handling to prevent degradation. chromforum.org
Fluorinated anhydrides are frequently employed as derivatizing agents in GC to enhance the volatility and detectability of polar analytes like alcohols, amines, and phenols. gcms.czsigmaaldrich.com This process, known as acylation, produces stable derivatives with excellent chromatographic properties. gcms.cz For instance, trithis compound (TFAA) is a highly reactive and volatile anhydride used to derivatize amino acids and steroids, primarily to increase their volatility for GC analysis. sigmaaldrich.com The resulting fluorinated derivatives are particularly responsive to electron capture detectors (ECD), which offer heightened sensitivity for halogenated compounds. gcms.czsigmaaldrich.comresearch-solution.com
The analysis of fluoroacetic acid, the hydrolysis product of this compound, typically requires a derivatization step to convert it into a more volatile form suitable for GC. One established method involves forming the methyl ester by reacting the acid with N,N'-dimethylformamide dimethylacetal. nih.gov Another common approach is derivatization with pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl (PFB) esters that can be readily analyzed by GC-MS. oup.com This method has been successfully applied to determine fluoroacetic acid in various samples, including beverages and biological fluids. oup.com
When analyzing this compound itself, stringent measures must be taken to exclude moisture from the sample and the analytical system to obtain an accurate assessment of purity. chromforum.org This includes using thoroughly dried solvents, vials, and syringes. chromforum.org
Table 1: GC-MS Derivatization Approaches for Related Fluoro-Compounds
| Analyte | Derivatizing Agent | Derivative | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Fluoroacetic Acid | N,N'-dimethylformamide dimethylacetal | Methyl ester | Enables GC analysis of the non-volatile acid. | nih.gov |
| Fluoroacetic Acid | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | High sensitivity with ECD and GC-MS. | oup.com |
| Alcohols, Amines, Phenols | Trithis compound (TFAA) | Trifluoroacetyl esters/amides | Increases volatility and thermal stability; enhances detection by ECD. | gcms.czsigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Related Fluoro-Compounds
Liquid chromatography-mass spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the analysis of polar and non-volatile fluorinated compounds. chromatographyonline.com This technique is particularly well-suited for analyzing the fluoroacetate (B1212596) anion, the conjugate base of fluoroacetic acid, in aqueous and complex matrices without the need for derivatization. thermofisher.comnih.gov
LC-MS/MS methods offer exceptional sensitivity and specificity, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion levels. thermofisher.comyoutube.com A significant advantage is the ability to perform direct aqueous injection, which simplifies sample preparation and is ideal for high-throughput screening of water samples. nih.govnih.gov For more complex matrices such as food products or biological samples, sample preparation may involve a water extraction followed by a clean-up step using solid-phase extraction (SPE) to remove interferences. nih.govwur.nl
The separation is typically achieved using reversed-phase chromatography with columns like C8 or C18. nih.govrestek.com Electrospray ionization (ESI) in the negative ion mode is commonly used, which efficiently generates the deprotonated molecular ion [M-H]⁻ of fluoroacetate at a mass-to-charge ratio (m/z) of 77.0. thermofisher.com The high specificity of the method is derived from selected reaction monitoring (SRM) in MS/MS, where the precursor ion is fragmented, and specific product ions are monitored, confirming the analyte's identity and enabling accurate quantification. youtube.comwur.nl
Table 2: Typical LC-MS/MS Parameters for Fluoroacetate Analysis
| Parameter | Typical Condition/Value | Purpose | Reference(s) |
|---|---|---|---|
| Chromatography | Reversed-Phase (C8 or C18 column) | Separation of fluoroacetate from matrix components. | nih.govnih.govrestek.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Elution of the analyte from the column. | nih.govrestek.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Generation of the deprotonated molecular ion. | thermofisher.comnih.govwur.nl |
| Precursor Ion (m/z) | 77.0 | Selective isolation of the fluoroacetate ion. | thermofisher.com |
| Detection Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification. | youtube.comwur.nl |
Spectroscopic Quantification and Characterization (e.g., NMR, IR, Raman)
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound. These methods are essential for structural confirmation and can also be used for quantitative analysis.
Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups. Acid anhydrides are distinguished by the presence of two carbonyl (C=O) stretching vibrations resulting from symmetric and asymmetric stretching modes. spectroscopyonline.com These peaks typically appear at high wavenumbers. spectroscopyonline.com For trithis compound, a compound structurally similar to this compound, these characteristic C=O bands are prominent in its IR spectrum. chemicalbook.comnih.gov Additionally, the C-O-C stretching vibrations of the anhydride linkage provide further diagnostic peaks. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is an exceptionally informative technique. It is highly sensitive to the environment of the fluorine nucleus. Trithis compound exhibits a single, sharp resonance in its ¹⁹F NMR spectrum, and a similar distinct signal would be expected for this compound. spectrabase.com
¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. For trithis compound, signals corresponding to the carbonyl carbon and the trifluoromethyl carbon are clearly resolved. chemicalbook.com
¹H NMR: While this compound itself lacks protons on the fluoroacetyl group, ¹H NMR is useful for detecting proton-containing impurities or for monitoring reactions. For example, the reaction of an anhydride with water produces the corresponding carboxylic acid, which can be detected by ¹H NMR. yakhak.org Trithis compound is also used as a derivatizing agent in NMR to identify hydroxyl (-OH) groups; the reaction eliminates the hydroxyl proton signal, confirming its presence. chemicalforums.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy, like IR, probes the vibrational modes of a molecule and is complementary to IR spectroscopy. The symmetric C=O stretching vibration in anhydrides, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. chemicalbook.com While specific Raman data for this compound is not widely published, the technique has proven effective for characterizing fluoropolymers and other organic molecules, suggesting its utility for analyzing the structure of this compound. researchgate.netoptica.org
Table 3: Spectroscopic Data for Trithis compound (as a reference)
| Technique | Key Spectral Feature | Observed Position (approximate) | Interpretation | Reference(s) |
|---|---|---|---|---|
| IR Spectroscopy | Asymmetric C=O Stretch | ~1880 cm⁻¹ | Carbonyl group vibration | spectroscopyonline.comchemicalbook.com |
| Symmetric C=O Stretch | ~1810 cm⁻¹ | Carbonyl group vibration | spectroscopyonline.comchemicalbook.com | |
| ¹⁹F NMR | Singlet | Varies with standard | CF₃ group | spectrabase.com |
| ¹³C NMR | Quartet (C=O) | ~150-160 ppm | Carbonyl carbon coupled to ³F | chemicalbook.com |
| Quartet (CF₃) | ~110-120 ppm | Trifluoromethyl carbon coupled to ¹F | chemicalbook.com |
| Raman Spectroscopy | Symmetric C=O Stretch | Strong band expected | Carbonyl group vibration | chemicalbook.com |
Future Directions and Emerging Research Avenues in Fluoroacetic Anhydride Chemistry
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis methods for fluoroacetic anhydride (B1165640) and its analogs often rely on hazardous and difficult-to-handle reagents, such as phosphorus pentoxide or excess α-halogenated acid chlorides. wikipedia.orggoogle.com These methods can be inefficient for large-scale production and generate significant waste. google.com Consequently, a key area of research is the development of more environmentally friendly "green" synthetic routes.
One promising approach is the use of reactive distillation. This technique combines chemical reaction and distillation in a single unit, which can improve efficiency and reduce waste. For instance, a process has been developed for the co-production of trifluoroacetic anhydride (TFAA) and acetic anhydride from ketene (B1206846) and trifluoroacetic acid (TFA). google.com In this process, ketene and TFA react to form a mixed anhydride, which is then subjected to reactive distillation to yield the desired symmetric anhydrides. google.com Another study explored the reactive distillation of TFA and acetic anhydride, achieving 94% purity of TFAA, although with a relatively low conversion rate that requires further optimization. udel.edu
Recent efforts in green chemistry also focus on redesigning synthesis processes to eliminate harmful substances. For example, in the synthesis of a collagen-boosting tripeptide, a redesigned process successfully removed the need for trifluoroacetic acid (TFA), reduced the number of steps, and prioritized bio-based raw materials. beautymatter.com Such innovations demonstrate a commitment to developing safer and more sustainable chemical manufacturing processes. beautymatter.comsphinxsai.com Research is also exploring the use of less toxic raw materials to replace hazardous ones, aiming for methods suitable for large-scale industrial production with minimal environmental impact. patsnap.com
Table 1: Comparison of Synthesis Methods for Fluoroacetic Anhydrides
| Method | Reagents | Advantages | Disadvantages |
| Traditional Dehydration | Fluoroacetic acid, Phosphorus pentoxide | Established method for small-scale synthesis. google.com | Difficult for large-scale production; phosphorus pentoxide is water-sensitive; generates phosphate (B84403) waste. google.comgoogle.com |
| α-Halogenated Acid Chloride | Fluoroacetic acid, Dichloroacetyl chloride | Reliable yields and product purity. wikipedia.org | Involves corrosive and potentially hazardous halogenated reagents. |
| Reactive Distillation | Trifluoroacetic acid, Acetic anhydride | Continuous process; avoids hazardous halogenated reagents. udel.edu | May have low conversion rates; can be complicated by azeotropic mixtures requiring further investigation for scale-up. udel.edu |
| Ketene Process | Ketene, Trifluoroacetic acid | Can be used for co-production of TFAA and acetic anhydride. google.com | Involves the handling of ketene, a reactive and potentially hazardous substance. |
Integration into Novel Catalytic Cycles and Methodologies
This compound and its analogs are being integrated into new catalytic cycles to facilitate novel chemical transformations. A significant area of research is their use in decarbonylative fluoroalkylation reactions, which introduce fluoroalkyl groups into organic molecules. These reactions are valuable for synthesizing pharmaceuticals and agrochemicals. nih.gov
In one example, trithis compound is used in a palladium-catalyzed decarbonylative cross-coupling reaction. The proposed catalytic cycle involves several key steps:
Oxidative Addition: The anhydride adds to a palladium(0) complex.
Carbonyl De-insertion: A carbonyl group is eliminated from the resulting palladium(II)-acyl complex to form a palladium(II)-fluoroalkyl intermediate.
Transmetalation: An aryl group from an organometallic reagent (like an organoboron compound) is transferred to the palladium complex.
Reductive Elimination: The aryl and fluoroalkyl groups couple, releasing the final product and regenerating the palladium(0) catalyst. nih.gov
While early studies demonstrated the feasibility of these steps, challenges such as slow reaction rates and competing side reactions were identified. nih.gov More recent research has focused on optimizing these catalytic systems by using different ligands, such as RuPhos, which allows the reactions to proceed under milder conditions. nih.govacs.org
Photoredox catalysis represents another emerging frontier. Researchers are developing methods for the direct C-H trifluoromethylation of arenes and heteroarenes using trifluoroacetic acid (TFA) and related compounds under mild conditions. researchgate.net This approach uses visible light and a photoredox catalyst to generate trifluoromethyl radicals from readily available and inexpensive sources like TFA, which is the precursor to its anhydride. researchgate.net
Table 2: Key Steps in Palladium-Catalyzed Decarbonylative Fluoroalkylation
| Step | Description | Significance |
| Oxidative Addition | The fluoroalkyl carboxylic acid derivative (e.g., anhydride) adds to the metal catalyst. nih.gov | Initiates the catalytic cycle by incorporating the fluoroalkyl source. |
| Carbonyl De-insertion | Elimination of a carbonyl (CO) group from the metal-acyl intermediate. nih.gov | Generates the key metal-fluoroalkyl intermediate. Favorable F₂C–H----X interactions can accelerate this step for difluoro-derivatives. nih.gov |
| Transmetalation | Transfer of an organic group (e.g., aryl) from another metallic reagent to the catalyst. nih.gov | Introduces the second coupling partner into the catalytic cycle. The rate can be dependent on the leaving group (X) of the anhydride. nih.gov |
| Reductive Elimination | Formation of the new carbon-fluoroalkyl bond and release of the final product. nih.gov | Completes the catalytic cycle and regenerates the active catalyst. This step can be slow and challenging. nih.gov |
Exploration of this compound as a Building Block in Complex Molecular Architectures
This compound serves as a crucial building block for introducing the fluoroacetyl group into more complex molecules, a strategy widely employed in medicinal chemistry and materials science. The incorporation of fluorine can significantly alter a molecule's properties, such as its metabolic stability and reactivity.
One notable application is in the Dakin-West reaction, where this compound is used to synthesize peptidyl mono-fluoromethyl ketones (FMKs). These compounds are important for studying protease inhibition. The anhydride is also a key reagent for the trifluoroacetylation of various substrates, which is a common derivatization technique in gas chromatography (GC) to enhance the volatility and detectability of analytes. chemicalbook.com
This compound is utilized in the synthesis of a variety of complex structures:
Fluorinated Lactones: The mixed anhydride formed from 5-(tetrahydro-2-furyl)pentanoic acid and trifluoroacetic acid undergoes intramolecular reactions to yield functionalized ten-membered lactones, which are complex cyclic esters. rsc.org
Heterocyclic Compounds: It is used in the synthesis of fluorinated heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. ontosight.aipatsnap.com For example, it facilitates the synthesis of 2-trifluoromethyl oxazole (B20620) compounds. patsnap.com
Fluorinated Polymers: The anhydride can be used to modify polymers, enhancing their properties for applications in coatings and adhesives. chemimpex.com It is also involved in the synthesis of bioplastics through the esterification of wood. exsyncorp.com
Advanced Materials: Research has shown its use in creating functionalized materials, such as dendrons grafted onto silica (B1680970) for applications like CO₂ trapping. This involves a deprotection step using trifluoroacetic acid, a derivative of the anhydride. mdpi.com
The versatility of this compound as a building block continues to drive research into new synthetic applications, particularly for creating novel bioactive molecules and advanced materials. chemimpex.comresearchgate.net
Advanced Studies on Reaction Kinetics and Thermodynamics
Understanding the reaction kinetics and thermodynamics of this compound is essential for optimizing reaction conditions, controlling product selectivity, and designing new synthetic methodologies. The high reactivity of this compound compared to non-fluorinated analogs like acetic anhydride is a subject of detailed study.
The enhanced reactivity is attributed to the strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms. quora.com These atoms pull electron density away from the carbonyl carbons, making them more electrophilic and thus more susceptible to attack by nucleophiles. quora.com This increased reactivity allows reactions to proceed under milder conditions than with acetic anhydride. sigmaaldrich.com
Kinetic studies have been performed to quantify the rates of reaction. For example, nuclear magnetic resonance (NMR) spectroscopy has been used to study the products and rates of the reaction between trithis compound and various aldehydes. acs.org Such studies provide valuable data on reaction mechanisms and the factors that influence reaction speed.
Computational studies have also provided insights into the thermodynamics of reactions involving this compound derivatives. For instance, in the palladium-catalyzed decarbonylative fluoroalkylation, computational analysis revealed that favorable interactions, such as an F₂C–H----X interaction, can accelerate key steps like carbonyl de-insertion. nih.gov These theoretical studies complement experimental work by providing a deeper understanding of the energetic landscape of the reaction, helping to explain why certain steps are faster or slower and guiding the design of more efficient catalysts. nih.gov
Table 3: Factors Influencing the Reactivity of this compound
| Factor | Description | Consequence |
| Inductive Effect | The strong electron-withdrawing fluorine atoms increase the positive charge on the carbonyl carbon. quora.com | Enhances electrophilicity, making the anhydride more reactive towards nucleophiles compared to non-fluorinated analogs. quora.com |
| Leaving Group Ability | The fluoroacetate (B1212596) anion is a relatively good leaving group due to the stabilizing effect of the fluorine atoms. | Facilitates nucleophilic acyl substitution reactions. |
| Reaction Conditions | Temperature, solvent, and the presence of catalysts can significantly affect reaction rates. sigmaaldrich.com | Reactions can be tuned for optimal yield and selectivity. For example, bases like triethylamine (B128534) are often used as catalysts. sigmaaldrich.com |
| Steric Hindrance | The size of the nucleophile and the substrate can influence the rate of reaction. | Less hindered substrates and nucleophiles generally react faster. |
Q & A
Q. What are the established methods for synthesizing fluoroacetic anhydride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via fluorination or hydrolysis of fluoroacetyl derivatives. For example, fluoroacetic acid can be dehydrated using phosphorus pentoxide (P₂O₅) as a catalyst under anhydrous conditions, analogous to classical acetic anhydride synthesis . Alternatively, fluorinated precursors like fluoroacetyl chloride may undergo controlled hydrolysis to form the anhydride. Reaction temperature (-20°C to 50°C) and solvent selection (e.g., dry ether) are critical to minimize side reactions and hydrolysis to toxic fluoroacetic acid . Purity is monitored via NMR (e.g., <sup>19</sup>F NMR for fluorine content) and mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its high toxicity (DTLSLOT = 46 mg/m³ for sodium fluoroacetate analogs), researchers must use fume hoods, impermeable gloves, and full-face respirators with organic vapor cartridges . Decontamination requires alkaline hydrolysis (e.g., 10% NaOH) to neutralize residual anhydride, followed by waste segregation for fluorinated compounds . Emergency protocols should address delayed toxicity symptoms (e.g., CNS depression, metabolic acidosis) and include immediate medical consultation .
Q. Which analytical techniques are most reliable for quantifying this compound and its hydrolysis products?
Reverse-phase HPLC with UV detection (λ = 210 nm) is effective for quantifying intact this compound, while derivatization with alcohols (e.g., methanol) followed by GC-MS can detect trace fluoroacetic acid . <sup>19</sup>F NMR provides structural confirmation, with chemical shifts between δ -180 to -220 ppm for fluorine adjacent to carbonyl groups . For hydrolyzed products, ion chromatography or enzymatic assays (e.g., cholinesterase inhibition tests) are used to monitor fluoroacetate levels .
Q. How does this compound exert its toxicity, and what biochemical pathways are disrupted?
this compound hydrolyzes in vivo to fluoroacetic acid (FA), which inhibits aconitase in the tricarboxylic acid (TCA) cycle, causing citrate accumulation and mitochondrial dysfunction . FA also acts as a cholinesterase inhibitor, likely through hydrogen bonding with active-site residues, leading to irreversible phosphorylation . Toxicity correlates with hydrolysis rates, as seen in structure-activity studies where derivatives like fluoroacetamide (hydrolyzed slower) exhibit delayed convulsant effects .
Advanced Research Questions
Q. How can researchers mitigate unintended hydrolysis of this compound during experimental workflows?
Hydrolysis is minimized by maintaining anhydrous conditions (e.g., molecular sieves), low temperatures (-20°C), and inert atmospheres (N₂/Ar). For kinetic studies, stopped-flow techniques with fluorinated solvents (e.g., hexafluorobenzene) reduce water interaction . Real-time monitoring via inline FTIR can track carbonyl stretching bands (1,800–1,850 cm⁻¹) to detect hydrolysis intermediates .
Q. What explains discrepancies in reported toxicity values for this compound across studies?
Variations arise from differences in exposure routes (e.g., inhalation vs. dermal), hydrolysis rates in biological matrices, and species-specific metabolic pathways. For instance, rodents exhibit higher fluoroacetate clearance via the glyoxylate pathway, while primates lack this detoxification mechanism, leading to higher observed toxicity . Contradictory in vitro vs. in vivo data may also reflect incomplete hydrolysis in cell culture media .
Q. What advanced applications does this compound enable in synthetic chemistry and materials science?
this compound is a key derivatization agent for introducing fluorine into polymers or bioactive compounds. For example, it acylates hydroxyl groups in carbohydrate derivatives to enhance metabolic stability . In photoluminescent copolymers, fluorinated side chains (introduced via anhydride coupling) improve thermal stability and quantum yield, as seen in maleic anhydride-based systems .
Q. How can computational modeling optimize reaction pathways involving this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis energetics and transition states, identifying catalysts that lower activation barriers . Molecular dynamics simulations predict solvent effects on anhydride stability, guiding solvent selection for synthesis. For toxicity studies, docking simulations (e.g., AutoDock Vina) map fluoroacetate interactions with aconitase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
